3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid
CAS No.: 282525-01-3
Cat. No.: VC6442038
Molecular Formula: C26H25NO4
Molecular Weight: 415.489
* For research use only. Not for human or veterinary use.
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid - 282525-01-3](/images/structure/VC6442038.png)
Specification
CAS No. | 282525-01-3 |
---|---|
Molecular Formula | C26H25NO4 |
Molecular Weight | 415.489 |
IUPAC Name | 3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C26H25NO4/c28-25(29)15-19(14-18-8-2-1-3-9-18)16-27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29) |
Standard InChI Key | VQUQFRAHYHSLAP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid . Alternative designations include:
These synonyms reflect its structural features: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzyl side chain (4-phenyl), and a β-amino acid backbone (Figure 1).
Molecular Formula and Weight
The molecular formula is C₂₆H₂₅NO₄, yielding a molecular weight of 415.48 g/mol . The Fmoc group (C₁₅H₁₁O₂) contributes 58.1% of the mass, while the phenylbutanoic acid moiety (C₁₁H₁₃NO₂) accounts for the remainder.
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₅NO₄ |
Molecular Weight | 415.48 g/mol |
CAS Number | 282525-01-3 |
EC Number | 877-259-9 |
Structural Features
The compound’s structure comprises:
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Fmoc Group: A UV-sensitive protecting group that prevents undesired reactions at the amino terminus during peptide synthesis .
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Benzyl Side Chain: A hydrophobic 4-phenyl substituent that enhances lipid solubility and influences peptide folding .
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β-Amino Acid Backbone: The amino group is attached to the β-carbon of the butanoic acid chain, distinguishing it from canonical α-amino acids .
X-ray crystallography and NMR studies confirm a planar fluorene ring system and a staggered conformation of the butanoic acid chain .
Synthesis and Purification
Solid-Phase Synthesis Using 2-CTC Resin
The synthesis of Fmoc-protected amino acids like this compound typically employs 2-chlorotrityl chloride (2-CTC) resin, a reversible carboxylic acid protector . The protocol involves:
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Resin Loading: The carboxylic acid of the amino acid reacts with 2-CTC resin, forming an ester bond .
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Fmoc Deprotection: Treatment with piperidine removes the Fmoc group, exposing the α-amino group.
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Sulfonylation: The free amine is protected with o-nitrobenzenesulfonyl (o-NBS) chloride to facilitate alkylation .
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Methylation (Optional): If N-methylation is required, dimethyl sulfate or methyl iodide is applied .
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Cleavage: The product is released from the resin using 1% trifluoroacetic acid (TFA) .
This method achieves >90% purity and avoids racemization, critical for chiral integrity in therapeutic peptides .
Comparison with Solution-Phase Methods
Applications in Peptide Science
Role in Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected β-amino acid, this compound enables the incorporation of non-proteinogenic residues into peptide chains. Its applications include:
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Backbone Modification: The β-amino group alters peptide secondary structures, enhancing resistance to proteolytic degradation .
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Hydrophobic Tagging: The benzyl side chain improves membrane permeability in cell-penetrating peptides .
Drug Development
Peptides containing this moiety show promise in:
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